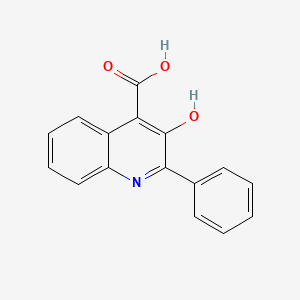

Oxycinchophen

Cat. No. B1678077

Key on ui cas rn:

485-89-2

M. Wt: 265.26 g/mol

InChI Key: XAPRFLSJBSXESP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06335448B1

Procedure details

A 1 L round-bottomed flask was charged with 360 mL of water and LiOH.H2O (34.3 g, 800 mmol) and stirred at 50-60° C. Isatin (30 g, 200 mmol) was added and the reaction stirred for 30 minutes at 50-60° C. The (α-acetoxy acetophenone (40.95 g, 230 mmol, 1.15 equiv.) was added as a solid in one portion and the solution heated at 80-85° C. until <5% by PAR isatin remains as shown by HPLC (typically 3 hours). The reaction was cooled to room temperature, diluted with water (90 mL) and tert-butyl methyl ether (“TBME”) (210 mL) and transferred to a separatory funnel. The mixture was shaken well and the aqueous layer drained into an Ehrlenmeyer flask. The aqueous layer was acidified to pH=3.0-3.5 using conc. HCl (˜61 mL) and monitored with a pH meter. The suspension of yellow solid was heated to 60-70° C., and held at that temperature for 5-10 minutes and filtered through a Buchner funnel. The flask was rinsed with 90 mL of water at 60-70° C. and the filter cake was washed with this rinse. The solid was suction dried for 10 minutes and charged back to the 1 L flask. The flask was charged with 600 mL of water, the suspension heated to 60-70° C., held there for 10 minutes, and filtered through a Buchner funnel. The flask was rinsed with 150 mL of water at 60-70° C. and the filter cake washed with this rinse. The filter cake was dried in a vacuum oven at 80-90° C. and <1 mm Hg. After drying to constant weight, the product 3-hydroxy-2-phenylquinoline-4-carboxylic acid (82%) was obtained as a bright yellow solid: mp 206° C.; IR (cm−1) 3430, 2600, 1634; 1H NMR (300 MHz, DMSO-d6) δ8.75 (1H, δ, J=8.2 Hz), 8.01 (3H, m), 7.59 (5H, m); 13C NMR (75 MHz,DMSO-d6) δ171.03, 153.98, 151.38, 139.68, 135.62, 129.60, 129.38, 128.27, 127.83, 126.27, 125.22, 124.54, 115.26.

Name

LiOH.H2O

Quantity

34.3 g

Type

reactant

Reaction Step Six

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

O[Li].[OH2:3].[NH:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=O)[C:5]1=[O:6].C(O[CH2:19][C:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=O)(=O)C.Cl.[OH2:29]>COC(C)(C)C>[OH:3][C:19]1[C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[N:4][C:14]2[C:9]([C:7]=1[C:5]([OH:6])=[O:29])=[CH:10][CH:11]=[CH:12][CH:13]=2 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)C(=O)C2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

40.95 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC(=O)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)C(=O)C2=CC=CC=C12

|

Step Four

|

Name

|

|

|

Quantity

|

61 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

210 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Step Six

|

Name

|

LiOH.H2O

|

|

Quantity

|

34.3 g

|

|

Type

|

reactant

|

|

Smiles

|

O[Li].O

|

|

Name

|

|

|

Quantity

|

360 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 50-60° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred for 30 minutes at 50-60° C

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

typically 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a separatory funnel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was shaken well

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension of yellow solid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 60-70° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The flask was rinsed with 90 mL of water at 60-70° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with this rinse

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried for 10 minutes

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged back to the 1 L flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The flask was charged with 600 mL of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the suspension heated to 60-70° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held there for 10 minutes

|

|

Duration

|

10 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The flask was rinsed with 150 mL of water at 60-70° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake washed with this rinse

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filter cake was dried in a vacuum oven at 80-90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying to constant weight

|

Outcomes

Product

Details

Reaction Time |

7.5 (± 2.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C(=NC2=CC=CC=C2C1C(=O)O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 82% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |